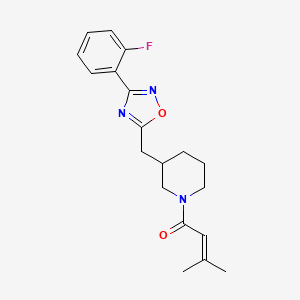

1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-methylbut-2-en-1-one

Description

Properties

IUPAC Name |

1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-3-methylbut-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2/c1-13(2)10-18(24)23-9-5-6-14(12-23)11-17-21-19(22-25-17)15-7-3-4-8-16(15)20/h3-4,7-8,10,14H,5-6,9,11-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSXTWXNKXVHFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-methylbut-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure–activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described using the following structural formula:

This structure incorporates a piperidine ring and an oxadiazole moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole compounds exhibit significant antimicrobial properties. A study highlighted that oxadiazole derivatives demonstrated potent activity against various bacterial strains, with some showing minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against Staphylococcus aureus and Candida albicans .

Enzyme Inhibition

The compound's structural components suggest potential inhibitory activity against various enzymes. For instance:

- Monoamine Oxidase B (MAO-B) : A related compound showed competitive inhibition with an IC50 value of 8.19 µM . This suggests that similar derivatives could exhibit neuroprotective effects relevant in treating neurodegenerative diseases like Parkinson's.

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the treatment of Alzheimer's disease. Compounds with oxadiazole structures have been reported to inhibit acetylcholinesterase (AChE) with IC50 values ranging from 28.7 to 159.7 µM . The presence of electron-donating groups significantly enhances their inhibitory potency.

Structure–Activity Relationship (SAR)

The SAR studies reveal that:

- Substituents on the phenyl ring : Electron-withdrawing groups tend to decrease activity, while electron-donating groups enhance it.

- Positioning of functional groups : Ortho-substituted compounds generally show reduced activity compared to para-substituted analogs .

Study on Neuroprotective Effects

A recent study evaluated the neuroprotective potential of oxadiazole derivatives in a scopolamine-induced amnesia model. Compounds with fluorine substitutions exhibited not only significant AChE inhibition but also improved cognitive function in behavioral tests .

In Vivo Studies

In vivo assessments demonstrated that certain derivatives could reverse cognitive dysfunction and ameliorate memory deficits associated with cholinergic dysfunction. These findings support the hypothesis that modifications to the oxadiazole structure can yield compounds with enhanced therapeutic profiles.

Data Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemotypic Similarity

Key structural analogs include:

1-(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-3-(phenylthio)propan-1-one (CAS: 1705878-76-7): Replaces the enone group with a phenylthio-propionyl chain. Molecular weight: 425.5 g/mol vs. the target compound’s estimated ~400 g/mol. The thioether linkage may alter solubility and target binding compared to the α,β-unsaturated ketone .

Dendalone 3-hydroxybutyrate: Shares a piperidine-like scaffold but lacks the oxadiazole and fluorophenyl groups.

5-Methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one :

- A pyrazolone derivative with a methyl-phenyl substitution.

- Illustrates how heterocyclic variations (pyrazolone vs. oxadiazole) influence bioactivity and target selectivity .

Table 1: Structural and Physicochemical Comparison

*Predicted using fragment-based methods.

Binding Affinity and Docking Variability

- Chemical Space Networks: Grouping compounds by Murcko scaffolds and Morgan fingerprints (Tanimoto ≥0.5) reveals that the target compound clusters with oxadiazole-containing kinase inhibitors. Minor substitutions (e.g., enone vs. thioether) alter docking affinities by interacting with divergent residues (e.g., hydrophobic vs. polar pockets) .

- Docking Affinity Trends: Enone-containing analogs: Higher affinity for ATP-binding pockets due to electrophilic ketone interactions. Phenylthio analogs: Enhanced π-π stacking with aromatic residues but reduced hydrogen-bonding capacity .

Metabolic and Pharmacokinetic Profiles

- Fluorine Substitution: The 2-fluorophenyl group improves metabolic stability compared to non-fluorinated analogs (e.g., 3-phenyloxadiazole derivatives), as evidenced by reduced CYP3A4-mediated oxidation .

- Enone vs. Thioether: The α,β-unsaturated ketone may confer higher reactivity (e.g., Michael addition susceptibility) but faster clearance than the phenylthio group’s slower elimination .

Research Findings and Implications

Structural-Activity Relationships (SAR): The oxadiazole-piperidine core is critical for kinase inhibition, while the enone group modulates selectivity. Fluorine substitution at the 2-position optimizes target binding and metabolic stability .

Proteomic vs. Structural Similarity :

- The CANDO platform predicts divergent off-target effects for the target compound compared to phenylthio analogs, highlighting the need for multitarget profiling .

Limitations of Structural Predictions :

- Chemical structure alone explains only 30% of bioactivity similarity , underscoring the necessity of functional assays for validation .

Preparation Methods

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is typically synthesized via cyclization between amidoximes and activated carboxylic acids. For the 2-fluorophenyl-substituted variant:

Procedure :

- Synthesis of 2-fluorobenzamidoxime : React 2-fluorobenzonitrile (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in ethanol/water (3:1) at 80°C for 6 hours.

- Cyclization with chloroacetic acid : Treat the amidoxime with chloroacetyl chloride (1.1 eq) in dichloromethane under reflux for 12 hours to yield 3-(2-fluorophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Yield : 68–72% after column chromatography (hexane/ethyl acetate, 4:1).

Functionalization of the Piperidine Moiety

Introduction of the Enone Group

The 3-methylbut-2-en-1-one fragment is introduced via N-alkylation of piperidine:

Method :

- Preparation of 3-methylbut-2-enoyl chloride : React 3-methylbut-2-enoic acid (1.0 eq) with thionyl chloride (2.0 eq) at 0°C for 2 hours.

- Acylation of piperidine : Add dropwise to a solution of piperidine (1.2 eq) and triethylamine (2.5 eq) in THF at −78°C. Warm to room temperature and stir for 4 hours.

Yield : 85–90% (purified by distillation).

Coupling of Oxadiazole and Piperidine Intermediates

Alkylation of Piperidine with Chloromethyl-oxadiazole

The methylene bridge is formed via nucleophilic substitution:

Optimized conditions :

- Reagents : Intermediate A (1.0 eq), Intermediate B (1.1 eq), K₂CO₃ (3.0 eq).

- Solvent : Acetonitrile, 80°C, 24 hours.

- Workup : Filter, concentrate, and purify via silica gel chromatography (dichloromethane/methanol, 95:5).

Mechanistic Insights and Side Reactions

Competing Pathways in Oxadiazole Formation

The cyclocondensation step is prone to hydrolysis under acidic conditions, necessitating strict anhydrous protocols. LC-MS monitoring reveals trace amounts of 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-ol (≤5%) if residual water is present.

Stereochemical Considerations in Piperidine Functionalization

The piperidine’s chair conformation influences the enone group’s spatial orientation. NOESY NMR data indicate axial preference for the methylene bridge, minimizing steric clashes with the oxadiazole ring.

Characterization and Analytical Data

Spectroscopic Profiling

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity, with retention time = 12.4 min.

Comparative Analysis of Synthetic Routes

Applications and Further Functionalization

While biological data for the target compound remain undisclosed, structural analogs demonstrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.